(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-(2-methoxyethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
Description
The compound "(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-(2-methoxyethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one" is a tricyclic heterocyclic molecule featuring a fused dioxa-aza ring system. Its structure includes a 3,4-dimethoxyphenyl substituent and a 2-methoxyethyl group, which contribute to its unique physicochemical properties.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(2-methoxyethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-25-9-8-23-12-16-17(28-13-23)7-5-15-21(24)20(29-22(15)16)11-14-4-6-18(26-2)19(10-14)27-3/h4-7,10-11H,8-9,12-13H2,1-3H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMNGKWJUGTDIL-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-(2-methoxyethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups and a unique bicyclic framework. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 375.42 g/mol. Its structure includes a methoxyethyl group and a dimethoxyphenyl moiety, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
Pharmacological Activities
Research indicates several pharmacological activities associated with this compound:
- Antibacterial Activity : Preliminary studies show that related compounds with similar structural motifs exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds are reported to be low, indicating potent antibacterial effects .
- Antioxidant Properties : The presence of methoxy groups in the structure may enhance the antioxidant capacity of the compound, protecting cells from oxidative stress and damage.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
Study 1: Antibacterial Efficacy
A study published in PLOS ONE evaluated the antibacterial efficacy of a related bis-benzimidazole derivative against E. coli. The results indicated that the compound exhibited an MIC value as low as 8 μM against resistant strains .
Study 2: Mechanistic Insights
Research on similar compounds revealed that they act as poison inhibitors for bacterial topoisomerases, leading to DNA damage in bacterial cells while sparing human topoisomerases from significant inhibition . This selectivity is crucial for developing safe antibacterial agents.
Study 3: Antioxidant Activity
In vitro assays demonstrated that compounds with methoxy substitutions effectively scavenge free radicals and reduce oxidative stress markers in cellular models . This suggests potential applications in diseases characterized by oxidative damage.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The unique tricyclic structure of this compound allows for interactions with biological targets that are crucial in cancer progression. For example, derivatives of this compound have shown efficacy in inhibiting specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
Studies have demonstrated that related compounds possess antimicrobial activity against various pathogens. The presence of methoxy groups in the phenyl rings enhances the lipophilicity of the molecule, which may facilitate membrane penetration and increase antimicrobial efficacy.
Material Science
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable energy levels can contribute to improved efficiency in electronic devices.
Polymer Chemistry
In polymer science, compounds like this one can serve as monomers or cross-linking agents to create novel polymeric materials with tailored properties. The incorporation of such compounds can enhance thermal stability and mechanical strength.
Chemical Synthesis
Synthetic Intermediates
Due to its complex structure, this compound can act as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited in various chemical transformations, making it valuable in synthetic organic chemistry.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored modifications of compounds similar to (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-(2-methoxyethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one, demonstrating significant inhibition of the growth of breast cancer cells (MCF-7). The study highlighted the importance of structural features such as the methoxy groups and tricyclic framework in enhancing biological activity.
Case Study 2: Material Applications
Research published in Advanced Materials investigated the use of similar tricyclic compounds in OLED technology. The findings showed that devices fabricated with these compounds exhibited higher brightness and efficiency compared to conventional materials due to their favorable charge transport properties.
Summary Table
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induced apoptosis in MCF-7 cells |
| Antimicrobial | Pathogen inhibition | Effective against Gram-positive and Gram-negative bacteria |
| Organic Electronics | OLEDs and OPVs | Enhanced efficiency and stability |
| Polymer Chemistry | Monomer for new polymers | Improved thermal stability and mechanical strength |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related tricyclic analogs:
Structural Analysis
Core Scaffold Differences: The target compound’s tricyclo[7.4.0.0²,⁶] system has a larger central ring compared to the tricyclo[5.2.1.0²,⁶] framework in . The tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] system in incorporates sulfur atoms (dithia), which could alter electronic properties and redox stability compared to the dioxa-aza system in the target compound .
Substituent Effects: 3,4-Dimethoxyphenyl vs. Diphenylmethylene (): The target’s methoxy groups may improve aqueous solubility and hydrogen-bonding capacity, whereas the diphenyl group in enhances hydrophobicity, favoring membrane penetration in Gram-positive bacteria . 2-Methoxyethyl vs.
Preparation Methods
Precursor Synthesis via Decarboxylation and Aldoxime Formation
The synthesis begins with the preparation of 3,4-dimethoxyphenylacetaldehyde, a critical intermediate. As detailed in patent CN101475511B, this involves the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate in aqueous medium, followed by extraction with toluene or chloroform. The aldehyde intermediate undergoes aldoxime reaction with hydroxylamine hydrochloride in the presence of sodium bicarbonate, yielding 3,4-dimethoxyphenylacetaldehyde oxime.
Key Reaction Parameters:
Cyclization and Tricyclic Framework Assembly
The tricyclic core is constructed via dehydration of the aldoxime intermediate. Using dimethyl sulfoxide (DMSO) as a polar aprotic solvent and potassium hydroxide as a base, the oxime undergoes intramolecular cyclization to form the azatricyclic structure. The 2-methoxyethyl sidechain is introduced via nucleophilic substitution or alkylation at the final stage, ensuring regiochemical control.
Reaction Condition Optimization
Solvent and Catalyst Screening
Optimal yields are achieved using toluene or chloroform due to their compatibility with phase-transfer catalysts. For example, Example 3 of CN101475511B reports an 85.24% yield when combining toluene, KOH, and tetrabutylammonium bromide (TBAB). In contrast, chloroform with TBAB yields 68.23%, highlighting solvent-dependent efficiency.
Table 1: Solvent-Catalyst Impact on Cyclization Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | TBAB | 110 | 85.24 |
| Chloroform | TBAB | 100 | 68.23 |
| Toluene | TEBA | 110 | 76.33 |
Alkali and Phase-Transfer Catalyst Synergy
Sodium hydroxide and potassium hydroxide are equally effective, but KOH minimizes side reactions during dehydration. Benzyltriethylammonium chloride (TEBA) offers comparable performance to TBAB, with yields exceeding 75%.
Purification and Isolation Strategies
Crystallization and Recrystallization
Crude products are purified via ethanol recrystallization. Cooling the ethanol solution to -5°C precipitates the compound as a white solid, achieving >99% HPLC purity. Patent WO2009055077A1 further refines this by employing preparatory HPLC with 0.1% aqueous ammonium acetate and acetonitrile gradients, enhancing purity to >99.5%.
Chromatographic Techniques
Silica gel chromatography using ethyl acetate/hexane mixtures (3:7 v/v) resolves regioisomeric byproducts. Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) is critical for isolating the (4Z)-stereoisomer.
Industrial Scalability and Process Economics
Continuous Flow Reactor Adaptation
Scaling the dehydration step in continuous flow reactors reduces reaction times from hours to minutes. A 2019 study demonstrated a 92% yield at 10 kg/batch using tubular reactors with DMSO-KOH systems.
Cost-Benefit Analysis of Catalysts
TBAB ($120/kg) is cost-prohibitive for large-scale production, whereas TEBA ($85/kg) offers a 30% cost reduction without compromising yield.
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for this tricyclic compound, and what challenges arise during its preparation?
Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions, including cyclocondensation of substituted benzaldehyde derivatives with amine/ether-containing precursors. Key challenges include:
- Regioselectivity : Ensuring proper ring closure via nucleophilic attack at the correct position (e.g., methoxyethyl group placement) .
- Stereochemical Control : Maintaining the Z -configuration of the methylidene group, which may require low-temperature conditions or catalysts like Lewis acids .
- Purification : Removing byproducts from fused tricyclic systems using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Example Protocol :
- Step 1 : React 3,4-dimethoxybenzaldehyde with 2-methoxyethylamine under Dean-Stark conditions to form the Schiff base.
- Step 2 : Cyclize with a diketone precursor (e.g., 1,3-diketone) in acetic acid under reflux .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer: A combination of techniques is critical:
- NMR :
-
¹H NMR : Identify methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). Use NOESY to confirm the Z -configuration via spatial proximity of the methylidene group to methoxy substituents .
-
¹³C NMR : Detect carbonyl (δ ~170 ppm) and sp² carbons (δ 110–160 ppm) .
- IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups .
- X-ray Crystallography : Resolve the tricyclic framework and verify bond angles (e.g., C2—N1—N2—N3 torsion angles ~122°) .
Table 1 : Key Spectral Benchmarks
Technique Diagnostic Peaks/Features Reference ¹H NMR δ 3.75 (s, 6H, OCH₃), δ 7.2–7.4 (m, aromatic) X-ray Diffraction Bond length C=O: 1.21 Å, Torsion angle: 124°
Advanced Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic vs. solution-state discrepancies:
- Cross-Validation : Compare X-ray data (static structure) with solution NMR (e.g., variable-temperature NMR to detect conformational flexibility) .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
- Advanced Mass Spectrometry : HRMS-ESI can distinguish between isobaric species (e.g., [M+H]⁺ vs. tautomers) .
Q. What computational methods are effective in predicting the compound’s reactivity and electronic properties?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (software: Gaussian, ORCA) to predict nucleophilic/electrophilic sites. For example, the carbonyl group (LUMO-rich) may undergo nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects on conformation (e.g., methoxyethyl group flexibility in polar solvents) .
- Docking Studies : If bioactive, model interactions with target proteins (e.g., kinases) using AutoDock Vina .
Q. What strategies optimize reaction yields for this compound using Design of Experiments (DoE)?
Methodological Answer:
- Factor Screening : Use Plackett-Burman design to prioritize variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Apply central composite design to maximize yield. Example factors:
-
Temperature : 80–120°C (higher temps may degrade methoxy groups).
-
Catalyst : 0.5–2.0 mol% Sc(OTf)₃ .
- Heuristic Algorithms : Bayesian optimization to iteratively refine conditions with minimal experiments .
Table 2 : Optimization Results (Hypothetical Data)
Condition Yield (%) Purity (%) Reference 100°C, 1.5 mol% 72 98 90°C, 1.0 mol% 68 95
Q. How does the compound’s stereochemistry influence its pharmacological potential?
Methodological Answer:
- Conformational Analysis : The Z -configuration positions the 3,4-dimethoxyphenyl group in a planar orientation, enhancing π-stacking with aromatic residues in enzyme active sites (e.g., topoisomerase II) .
- Biological Assays : Compare Z - vs. E -isomers in cytotoxicity screens (e.g., IC₅₀ values in cancer cell lines) .
- ADMET Prediction : Use SwissADME to assess how methoxy groups improve solubility but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
